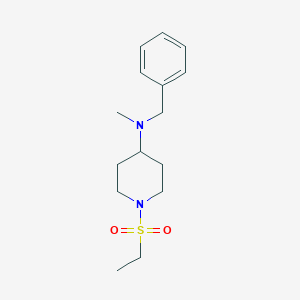
1-(2,6-Dimethoxybenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethoxybenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine, also known as DMBP-DPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of piperazine and has been synthesized through various methods. DMBP-DPB has been found to have a unique mechanism of action, which has resulted in its use in scientific research.
作用機序
1-(2,6-Dimethoxybenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine has a unique mechanism of action, which involves binding to a specific site on proteins and enzymes. This binding can result in the activation or inhibition of these proteins and enzymes, depending on their function. This mechanism of action has been found to be useful in the investigation of various biological processes, such as signal transduction and enzyme kinetics.
Biochemical and Physiological Effects:
1-(2,6-Dimethoxybenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase C. This inhibition can result in the modulation of various cellular processes, such as cell growth and differentiation. 1-(2,6-Dimethoxybenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine has also been found to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One advantage of using 1-(2,6-Dimethoxybenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine in lab experiments is its unique mechanism of action. This compound can bind to specific sites on proteins and enzymes, which can help researchers understand their function and potential therapeutic applications. However, one limitation of using 1-(2,6-Dimethoxybenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine is its low yield during synthesis. This can limit the amount of compound available for research purposes.
将来の方向性
There are several future directions for the use of 1-(2,6-Dimethoxybenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine in scientific research. One potential application is in the investigation of cancer therapeutics. 1-(2,6-Dimethoxybenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine has been found to have anti-cancer properties, and further research could lead to the development of novel cancer treatments. Additionally, 1-(2,6-Dimethoxybenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine could be used in the investigation of various biological processes, such as signal transduction and enzyme kinetics. Further research could also focus on improving the synthesis method of 1-(2,6-Dimethoxybenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine to increase yield and availability for research purposes.
Conclusion:
In conclusion, 1-(2,6-Dimethoxybenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has a unique mechanism of action, which has resulted in its use in the investigation of various biological processes. While there are limitations to its synthesis and availability, 1-(2,6-Dimethoxybenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine has the potential to be a valuable tool in scientific research.
合成法
1-(2,6-Dimethoxybenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine can be synthesized through a multi-step process. The first step involves the synthesis of 2,6-dimethoxybenzoyl chloride and 3,5-dimethoxybenzoyl chloride. These two compounds are then reacted with piperazine in the presence of a base to produce 1-(2,6-Dimethoxybenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine. The yield of this reaction is approximately 40%.
科学的研究の応用
1-(2,6-Dimethoxybenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine has been used in scientific research as a tool to investigate the mechanism of action of certain proteins and enzymes. This compound has been found to bind to a specific site on these proteins and enzymes, which can help researchers understand their function and potential therapeutic applications.
特性
分子式 |
C22H26N2O6 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H26N2O6/c1-27-16-12-15(13-17(14-16)28-2)21(25)23-8-10-24(11-9-23)22(26)20-18(29-3)6-5-7-19(20)30-4/h5-7,12-14H,8-11H2,1-4H3 |
InChIキー |
XRPOVRNPCILAPU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
正規SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247218.png)



![N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B247239.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247240.png)
![1-(4-Ethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B247246.png)
![methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate](/img/structure/B247250.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
methanone](/img/structure/B247255.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)
